![molecular formula C11H10Br2O B14000973 6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one CAS No. 25040-10-2](/img/structure/B14000973.png)
6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one is a chemical compound characterized by the presence of two bromine atoms and a tetrahydrobenzoannulene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydrobenzo7annulen-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: The parent hydrocarbon, 6,7,8,9-tetrahydrobenzoannulen-5-one.
Oxidation: Compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with molecular targets through its bromine atoms and the tetrahydrobenzoannulene core. The bromine atoms can participate in halogen bonding, while the core structure can interact with various biological molecules. These interactions can modulate biological pathways and lead to specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 7-Amino-1,4-dibromo-5,7,8,9-tetrahydrobenzocyclohepten-6-one
Uniqueness
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
25040-10-2 |
|---|---|
Formule moléculaire |
C11H10Br2O |
Poids moléculaire |
318.00 g/mol |
Nom IUPAC |
6,9-dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10Br2O/c12-9-5-6-10(13)11(14)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 |
Clé InChI |
QYHWAMRKLJNNLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C2=CC=CC=C2C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




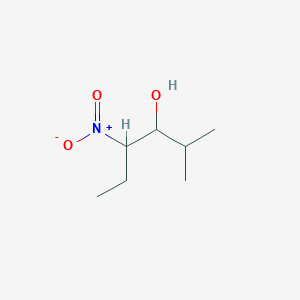

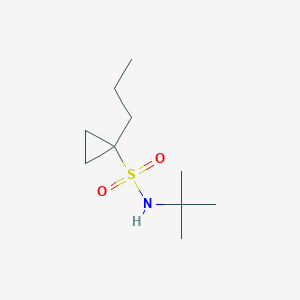

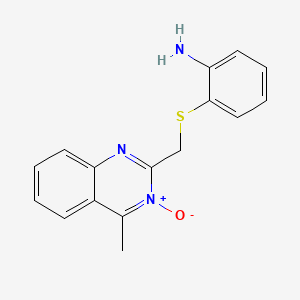
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
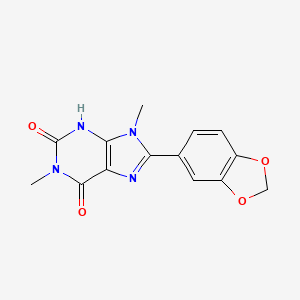

![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
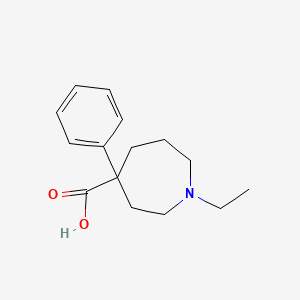
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
